molecular formula C10H11B B1323576 2-Bromo-3-(4-methylphenyl)-1-propene CAS No. 731772-21-7

2-Bromo-3-(4-methylphenyl)-1-propene

Cat. No.: B1323576
CAS No.: 731772-21-7
M. Wt: 211.1 g/mol
InChI Key: VESFFGOSQKMMCL-UHFFFAOYSA-N
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Description

2-Bromo-3-(4-methylphenyl)-1-propene is an organic compound with the molecular formula C10H11Br It is a brominated derivative of propene, featuring a bromine atom attached to the second carbon and a 4-methylphenyl group attached to the third carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3-(4-methylphenyl)-1-propene typically involves the bromination of 3-(4-methylphenyl)-1-propene. One common method is the addition of bromine (Br2) to the double bond of 3-(4-methylphenyl)-1-propene under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or carbon tetrachloride at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure precise control over reaction conditions. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-3-(4-methylphenyl)-1-propene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted derivatives.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles, such as hydrogen halides (HX) or halogens (X2).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Electrophilic Addition: Reagents such as hydrogen bromide (HBr) or bromine (Br2) in inert solvents.

    Elimination: Strong bases like potassium tert-butoxide (t-BuOK) in aprotic solvents.

Major Products

    Substitution: Formation of 3-(4-methylphenyl)-1-propanol or 3-(4-methylphenyl)-1-propylamine.

    Addition: Formation of 2,3-dibromo-3-(4-methylphenyl)propane.

    Elimination: Formation of 3-(4-methylphenyl)-1-propene.

Scientific Research Applications

2-Bromo-3-(4-methylphenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Used in the preparation of polymers and advanced materials with specific properties.

    Medicinal Chemistry: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Biological Studies: Employed in studies to understand its interactions with biological molecules and potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-1-phenylpropene: Similar structure but lacks the methyl group on the phenyl ring.

    3-Bromo-1-phenylpropene: Bromine atom is attached to a different carbon in the propene chain.

    2-Chloro-3-(4-methylphenyl)-1-propene: Chlorine atom instead of bromine.

Properties

IUPAC Name

1-(2-bromoprop-2-enyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-8-3-5-10(6-4-8)7-9(2)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESFFGOSQKMMCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641126
Record name 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731772-21-7
Record name 1-(2-Bromoprop-2-en-1-yl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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